N,N'-bis(4-aminophenyl)-N,N'-dimethylbenzene-1,3-dicarboxamide
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Overview
Description
N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide is an aromatic diamine compound with significant applications in various fields of chemistry and materials science. This compound is known for its stability and unique chemical properties, making it a valuable component in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide typically involves the reaction of 4-nitroaniline with terephthaloyl chloride, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino compound.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism by which N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide exerts its effects involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. This compound can also undergo redox reactions, which are crucial in its role as a catalyst or in the synthesis of other compounds .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-aminophenyl)terephthalamide
- N,N’-bis(4-aminophenyl)adipamide
- N,N’-bis(4-aminophenyl)-1,4-phenylenediamine
Uniqueness
N,N’-bis(4-aminophenyl)-N,N’-dimethylbenzene-1,3-dicarboxamide is unique due to its specific structure, which provides enhanced thermal stability and mechanical properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound in various applications .
Properties
IUPAC Name |
1-N,3-N-bis(4-aminophenyl)-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-25(19-10-6-17(23)7-11-19)21(27)15-4-3-5-16(14-15)22(28)26(2)20-12-8-18(24)9-13-20/h3-14H,23-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXIYAHPRPZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC(=CC=C2)C(=O)N(C)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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